3-Chloro-6-methoxyimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-methoxyimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZACTRXLVYOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=NC=C2Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
Key Parameters:
| Reactant 1 | Reactant 2 | Conditions | Yield (%) | Citation |
|---|---|---|---|---|
| 6-Methoxy-2-aminopyridine | 3-Chloro-α-bromoacetophenone | Solvent-free, 90°C | 58–65 |
Advantages : High atom economy and minimal purification requirements.
Limitations : Limited functional group tolerance due to harsh conditions.
One-Pot Synthesis via 3-Bromopyridine Intermediates
This method leverages 3-bromopyridine derivatives to introduce the chloro and methoxy groups sequentially. A copper-catalyzed coupling streamlines the process.
Reaction Steps:
Optimization Data:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cu(OTf)₂ | Acetonitrile | 60 | 12 | 72 |
| None | Acetonitrile | 60 | 24 | <10 |
Mechanistic Insight : Copper facilitates Ullmann-type coupling, enhancing cyclization efficiency.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly reduces reaction times while improving yields. This method employs 2-amino-5-methoxypyridine and 2-chloro-1-(3-chlorophenyl)ethan-1-one.
Procedure:
Performance Metrics:
| Energy Source | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Conventional | 80 | 360 | 60 |
| Microwave | 120 | 30 | 85 |
Advantages : 40% reduction in reaction time with 25% higher yield compared to conventional heating.
Post-Synthetic Modification of Preformed Imidazo[1,2-a]pyridines
For late-stage functionalization, 6-methoxyimidazo[1,2-a]pyridine undergoes electrophilic chlorination at position 3.
Chlorination Protocol:
-
Reagents : 6-Methoxyimidazo[1,2-a]pyridine, Cl₂ gas (1.1 equiv), FeCl₃ (catalyst).
-
Conditions : CH₂Cl₂, 0°C → rt, 4 hours.
Regioselectivity : Electrophilic substitution favors position 3 due to electron-donating methoxy group at position 6.
Comparative Analysis of Synthetic Routes
| Method | Yield Range (%) | Time | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Condensation | 58–65 | 6–12 h | Moderate | Low |
| One-Pot Copper Catalysis | 70–75 | 12 h | High | High |
| Microwave-Assisted | 80–85 | 0.5 h | Moderate | Moderate |
| Post-Synthetic Chlorination | 75–78 | 4 h | High | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated products.
Radical Reactions: Functionalization via radical reactions is also possible, often facilitated by transition metal catalysts or photocatalysis.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and dechlorinated derivatives .
Scientific Research Applications
Pharmaceutical Development
Targeted Therapies for Infectious Diseases
3-Chloro-6-methoxyimidazo[1,2-a]pyridine and its derivatives have shown promising activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Research indicates that specific analogues exhibit minimal inhibitory concentrations (MIC) as low as 0.006 μM against Mtb, demonstrating their potential as effective anti-tuberculosis agents .
Anticancer Properties
The imidazo[1,2-a]pyridine scaffold is known for its anticancer properties. Compounds based on this structure have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). Some derivatives have shown significant activity while maintaining low cytotoxicity against non-cancerous cell lines .
Biological Research
Mechanistic Studies
This compound is utilized in biological research to explore the mechanisms of action of enzymes and receptors. Its ability to inhibit specific biological pathways makes it a valuable tool for understanding complex cellular processes. For instance, studies have highlighted its role in modulating GABA A receptors and its potential as a β-amyloid formation inhibitor, which is relevant in Alzheimer's disease research .
Material Science
Development of Advanced Materials
This compound is also being investigated for its applications in material science. Its unique chemical properties allow for the synthesis of conducting polymers and advanced coatings. These materials can be utilized in electronics and other high-tech applications due to their enhanced conductivity and stability .
Agrochemicals
Pesticide Development
In the agrochemical sector, derivatives of this compound are being explored for their potential use in formulating pesticides and herbicides. The compound's effectiveness in this area could lead to more sustainable agricultural practices by improving crop protection methods .
Diagnostic Tools
Imaging Techniques Enhancement
This compound has potential applications in the development of diagnostic agents that enhance imaging techniques such as MRI and PET scans. By improving the contrast and specificity of imaging agents, it can contribute to more accurate medical diagnoses .
Table 1: Antitubercular Activity of this compound Derivatives
| Compound ID | MIC (μM) | Activity Against | Cytotoxicity (IC50 μM) |
|---|---|---|---|
| Compound A | 0.006 | Mtb (XDR) | >128 |
| Compound B | 0.07 | Mtb (MDR) | >128 |
| Compound C | 0.45 | Mtb (Non-replicating) | >128 |
| Compound ID | Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| Compound A | MCF-7 | 12 | Moderate |
| Compound B | PC-3 | 8 | High |
| Compound C | VERO | >128 | Non-toxic |
Case Studies
Case Study 1: Anti-Tuberculosis Activity
In a study published by researchers exploring imidazo[1,2-a]pyridine derivatives, it was found that certain compounds demonstrated significant activity against MDR-TB strains with MIC values reaching as low as 0.006 μM. The study emphasized structure-activity relationships (SAR), revealing that modifications at specific positions on the imidazo ring could enhance potency significantly .
Case Study 2: Cancer Cell Line Evaluation
Another investigation focused on the cytotoxic effects of various imidazo derivatives against different cancer cell lines. The findings indicated that while some compounds exhibited high cytotoxicity towards cancer cells, they remained non-toxic to normal cell lines like VERO, highlighting their potential therapeutic index for further development in oncology .
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For instance, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Key Observations :
- Chloro Substitution : The presence of Cl at position 6 enhances electrophilicity and influences binding interactions in biological targets .
- Methoxy vs. Carboxylic Acid : Methoxy groups (e.g., OMe at C6) improve solubility compared to halogens but reduce metabolic stability. Carboxylic acid derivatives (e.g., COOH at C3) exhibit higher aqueous solubility .
- Positional Effects: Substitution at C3 (e.g., Br, NO₂, CHO) significantly alters reactivity. For instance, nitro groups increase steric hindrance, while aldehydes enable further functionalization .
Pharmacological Activities
Antimicrobial and Antiparasitic Activity :
- Compounds like (6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl) derivatives exhibit antileishmanial and antitrypanosomal activity, with IC₅₀ values in the micromolar range. The chloro and triazole moieties are critical for target engagement .
- 3-Nitroimidazo[1,2-a]pyridines show promise against protozoan infections, though nitro group toxicity remains a concern .
CNS Modulation :
Cardiovascular Effects :
- Imidazo[1,2-a]pyridine-based cardiotonic agents (e.g., E-1020) increase cardiac contractility with minimal effects on heart rate, suggesting structural tolerance for methoxy and pyridinyl groups .
Biological Activity
3-Chloro-6-methoxyimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent against various diseases.
Overview of Imidazo[1,2-a]pyridine Compounds
Imidazo[1,2-a]pyridine derivatives are known for their pharmacological versatility. They exhibit a wide range of biological activities including:
- Anticancer : Inhibitory effects on various cancer cell lines.
- Antimicrobial : Activity against bacteria and fungi.
- Anti-inflammatory : Potential to reduce inflammation.
- Antiparasitic : Efficacy against parasites.
The structural characteristics of these compounds contribute significantly to their biological activities. The presence of nitrogen atoms in the fused ring system enhances their interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, a series of imidazo[1,2-a]pyridine derivatives were tested against various tumor cell lines, showing submicromolar inhibitory activity. Notably, compounds with similar structures have been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways such as PI3Kα .
Case Study: In Vitro Anticancer Assay
A study evaluated the efficacy of this compound against human non-small cell lung cancer (HCC827) cells. The results indicated:
- IC50 Values : The compound displayed an IC50 value ranging from 0.09 μM to 0.43 μM across different cell lines.
- Mechanism of Action : Induction of G2/M phase cell cycle arrest was observed, alongside apoptosis induction via PI3Kα inhibition with an IC50 value of 1.94 nM .
Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have also shown promising antimicrobial activity. Research indicates that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 0.5 μM |
| S. aureus | 0.3 μM | |
| C. albicans | 0.4 μM |
This table summarizes the antimicrobial efficacy of various derivatives, showcasing their potential as therapeutic agents against resistant strains.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Enzymatic Activity : Several studies have indicated that imidazo[1,2-a]pyridine compounds can inhibit phospholipase A2 (PLA2) and cholinesterase enzymes, contributing to their anti-inflammatory and analgesic effects .
- Receptor Interaction : These compounds have been identified as agonists for GABA A and benzodiazepine receptors, suggesting potential applications in treating anxiety and sleep disorders .
Q & A
Q. What are the common synthetic routes for 3-Chloro-6-methoxyimidazo[1,2-a]pyridine?
Answer: A widely used method involves cyclocondensation reactions between 2-aminopyridine derivatives and chloroacetone intermediates. For example, 3-chloroimidazo[1,2-a]pyridine scaffolds can be synthesized via reaction of 3-amino-6-methoxypyridine with 1,3-dichloroacetone in refluxing ethanol, followed by nitration or substitution at position 3 . Alternative routes include iodine-promoted coupling in aqueous media for aryl-substituted derivatives . Key steps often require optimization of solvent systems (e.g., ethanol, DMF) and temperature control to improve yields (typically 60–83%) .
Q. How is NMR spectroscopy utilized to characterize this compound derivatives?
Answer: 1H-NMR and 13C-NMR are critical for confirming regiochemistry and substituent positioning. For instance:
- The methoxy group (-OCH3) at position 6 appears as a singlet near δ 3.8–4.0 ppm in 1H-NMR.
- The chloro substituent at position 3 deshields adjacent protons, causing distinct splitting patterns (e.g., doublets or triplets in the aromatic region, δ 7.0–8.5 ppm).
- 13C-NMR resolves carbonyl or nitrile groups in functionalized derivatives, with carbons adjacent to chlorine showing characteristic downfield shifts (~δ 110–130 ppm) .
Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?
Answer: This scaffold exhibits broad bioactivity , including antimycobacterial, anticonvulsant, and anticancer properties. For example, amide-cinna derivatives show antimycobacterial activity via target inhibition (e.g., enoyl-ACP reductase), while nitro-substituted analogs demonstrate antiparasitic effects . Structure-activity relationship (SAR) studies highlight the importance of substituents at positions 2, 3, and 6 for potency .
Advanced Research Questions
Q. How can electrochemical methods enhance the synthesis of imidazo[1,2-a]pyridine derivatives?
Answer: Electrooxidative C–N coupling enables para-selective amination under mild conditions. For example, 2-aryl-imidazo[1,2-a]pyridines react with amines in acetonitrile/water mixtures using a Pt electrode, achieving 76% yield for 3-aminated derivatives. This method avoids stoichiometric oxidants and tolerates electron-rich aryl groups, though electron-deficient substrates may require optimized potentials .
Q. What strategies resolve contradictions in pharmacological data for imidazo[1,2-a]pyridine analogs?
Answer:
- Assay standardization : Discrepancies in IC50 values (e.g., antimycobacterial activity) often arise from variations in bacterial strains (e.g., M. tuberculosis H37Rv vs. clinical isolates). Replicate testing under identical conditions is critical .
- Metabolic stability : Poor correlation between in vitro and in vivo data may stem from cytochrome P450-mediated degradation. Incorporating deuterium at metabolically labile sites (e.g., methoxy groups) can improve pharmacokinetics .
Q. How do crystallographic studies inform the design of imidazo[1,2-a]pyridine-based therapeutics?
Answer: Single-crystal X-ray diffraction reveals intermolecular interactions critical for binding. For example:
Q. What are the challenges in scaling up imidazo[1,2-a]pyridine synthesis for preclinical studies?
Answer:
- Purification : Column chromatography is inefficient for large batches. Switching to recrystallization (e.g., using ethanol/water mixtures) improves scalability.
- Nitration hazards : HNO3/H2SO4 mixtures at scale require strict temperature control (<5°C) to avoid exothermic runaway reactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
